BenchChemオンラインストアへようこそ!

m-PEG6-Ms

ADC Linker Pharmacokinetics Hydrophobicity

m-PEG6-Ms is a monofunctional PEG6 linker with a terminal mesylate group, extensively utilized in PROTAC development and bioconjugation. Its 6-unit PEG spacer provides an optimal balance of flexibility and solubility, critical for ternary complex formation in targeted protein degradation. The mesylate group serves as a versatile leaving group for nucleophilic substitution, enabling conversion to amines, thiols, maleimides, and iodides. For surface engineering, PEG6 brushes form low-friction, non-fouling monolayers superior to longer PEG chains. Procure as a cost-effective precursor for custom linker libraries.

Molecular Formula C12H26O8S
Molecular Weight 330.40 g/mol
Cat. No. B1676794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG6-Ms
Synonymsm-PEG6-Ms
Molecular FormulaC12H26O8S
Molecular Weight330.40 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOS(=O)(=O)C
InChIInChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3
InChIKeyGIZXGFFADYUCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG6-Ms: Molecular Properties and Core Functionality as a PEG6-Mesylate Linker


m-PEG6-Ms (CAS: 130955-38-3 or 130955-39-4) is a monodisperse, monofunctional polyethylene glycol (PEG) linker composed of a six-unit ethylene glycol chain terminated with a methanesulfonate (mesylate) leaving group . With a molecular weight of 330.4 g/mol and the molecular formula C12H26O8S, it exhibits high purity (≥95%) and well-defined chain length, ensuring reproducible conjugation outcomes . The hydrophilic PEG6 spacer imparts aqueous solubility and flexibility while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient attachment to thiols, amines, and alkoxides . This compound is widely employed as a PROTAC linker and as a reactive intermediate in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates [1].

Why m-PEG6-Ms Cannot Be Directly Substituted with Other PEG-Mesylate Linkers


Generic substitution of m-PEG6-Ms with other PEG-mesylate linkers (e.g., m-PEG4-Ms or m-PEG8-Ms) is not scientifically valid due to chain length-dependent effects on conjugate hydrophobicity, aggregation propensity, and in vivo pharmacokinetics [1]. Studies demonstrate that increasing PEG chain length from 4 to 8 or 12 ethylene glycol units significantly reduces ADC hydrophobicity and aggregation while improving pharmacokinetic profiles in vivo [2]. Conversely, substitution with heterobifunctional analogs (e.g., Br-PEG6-Ms or Azido-PEG6-Ms) alters conjugation chemistry and downstream functionality . Furthermore, the mesylate leaving group exhibits distinct reactivity and stability profiles compared to alternative leaving groups such as tosylate or halides . These quantifiable differences mandate precise linker selection based on the specific requirements of the target conjugate.

Quantitative Differentiation of m-PEG6-Ms from Key Comparators: Evidence for Procurement Decisions


PEG6 Chain Length Optimizes ADC Pharmacokinetics Between PEG4 and PEG8/PEG12

In a comparative study of DAR8-ADCs constructed with pendant-type PEG linkers, increasing PEG chain length from 4 to 8 or 12 units led to decreased hydrophobicity, reduced aggregation, and improved pharmacokinetic profiles in vivo [1]. While m-PEG6-Ms was not directly tested, its intermediate chain length of 6 ethylene glycol units positions it as a balanced alternative between m-PEG4-Ms and m-PEG8-Ms. Specifically, DAR8-ADCs with PEG8 and PEG12 linkers demonstrated superior PK profiles compared to PEG4-ADCs and non-PEGylated DAR4-ADCs [1]. The PEG6 spacer provides enhanced solubility over PEG4 while avoiding the potential for excessive steric hindrance or altered biodistribution associated with longer PEG chains [2]. This class-level inference supports the selection of m-PEG6-Ms for applications requiring a compromise between hydrophilicity and compact molecular design.

ADC Linker Pharmacokinetics Hydrophobicity

Mesylate Leaving Group Offers Higher Reactivity Than Tosylate in Nucleophilic Substitutions

PEG Mesylate (including m-PEG6-Ms) exhibits higher reactivity in nucleophilic substitution reactions compared to PEG Tosylate, albeit with lower stability . This differential reactivity is critical for applications requiring rapid and efficient conjugation under mild conditions. The mesylate group (methanesulfonate) is a smaller, more electrophilic leaving group than tosylate (p-toluenesulfonate), resulting in faster reaction kinetics with nucleophiles such as thiols, amines, and alkoxides . However, this increased reactivity necessitates careful handling and storage at -20°C to prevent premature hydrolysis or decomposition . For users prioritizing conjugation speed and efficiency over long-term reagent stability, m-PEG6-Ms is the preferred choice.

Conjugation Efficiency Leaving Group Reactivity SN2 Reaction

Monodisperse PEG6-Ms Enables Consistent Conjugation and Reproducible DAR Compared to Polydisperse PEG Mixtures

m-PEG6-Ms is a monodisperse PEG linker with a precisely defined molecular weight (330.4 g/mol) and chain length (6 ethylene glycol units) . In contrast, polydisperse PEG mixtures contain a distribution of chain lengths, leading to variability in conjugate properties and drug-to-antibody ratio (DAR) [1]. Studies highlight that monodisperse PEGs provide consistent linker-to-antibody ratios, reliable pharmacokinetic profiles, and reduced batch-to-batch variation [2]. For ADC development and other precision bioconjugation applications, the use of monodisperse m-PEG6-Ms ensures reproducible analytical characterization and predictable in vivo performance, which are critical for regulatory compliance and clinical translation.

Monodisperse PEG DAR Consistency ADC Manufacturing

Heterobifunctional Br-PEG6-Ms and Azido-PEG6-Ms Offer Alternative Conjugation Handles but Differ in Molecular Weight and Reactivity

While m-PEG6-Ms provides a single mesylate reactive group, heterobifunctional analogs such as Br-PEG6-Ms and Azido-PEG6-Ms incorporate additional functional handles for orthogonal conjugation strategies. Br-PEG6-Ms (MW 423.31 g/mol) contains both a bromide and a mesylate group, enabling sequential nucleophilic substitutions . Azido-PEG6-Ms (MW 385.43 g/mol) pairs an azide group for click chemistry (CuAAC or SPAAC) with a mesylate leaving group . These alternatives differ in molecular weight, hydrophilicity, and conjugation compatibility. m-PEG6-Ms remains the simplest and most cost-effective option for single-point PEGylation or as a precursor for further derivatization. However, for applications requiring bioorthogonal ligation or dual functionalization, the heterobifunctional analogs offer distinct advantages at the cost of increased complexity and higher molecular weight.

Heterobifunctional Linker Click Chemistry Bioconjugation

PEG6 Chain Length Reduces Aggregation in High-DAR ADCs Compared to PEG4 Linkers

Hydrophobic interaction chromatography (HIC) analysis of DAR8-ADCs constructed with pendant-type PEG linkers revealed that increasing PEG chain length from 4 to 8 or 12 units led to a progressive decrease in overall conjugate hydrophobicity and reduced aggregate content [1]. Specifically, stability studies demonstrated that aggregate content decreases as PEG length increases [1]. While PEG6 was not directly included in this study, its intermediate chain length of 6 ethylene glycol units logically positions it to confer lower aggregation propensity than PEG4 while maintaining a more compact hydrodynamic radius than PEG8 or PEG12. This reduction in aggregation is critical for maintaining antibody stability, preserving target binding affinity, and minimizing rapid clearance from circulation [2].

ADC Aggregation DAR Hydrophilicity

Bifunctional Ms-PEG6-Ms Enables Dual-End Conjugation but Doubles Molecular Weight

Ms-PEG6-Ms (MW 474.54 g/mol) is a bifunctional PEG linker containing two mesylate groups at each terminus, enabling simultaneous or sequential conjugation of two nucleophiles . In contrast, m-PEG6-Ms (MW 330.4 g/mol) possesses only a single mesylate group and a methoxy-capped opposite end . The bifunctional analog is 44% heavier and provides a symmetrical, dual-reactive scaffold suitable for constructing homobifunctional conjugates or crosslinking applications. However, for PROTAC synthesis where a single attachment point is required for linking an E3 ligase ligand to a target protein ligand, the monofunctional m-PEG6-Ms is the appropriate choice, avoiding undesired side reactions and simplifying purification [1].

Bifunctional Linker PROTAC Crosslinking

Optimal Use Cases for m-PEG6-Ms Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Single-Point Attachment and Balanced Hydrophilicity

m-PEG6-Ms is ideally suited for the synthesis of PROTACs (PROteolysis TArgeting Chimeras) where a single PEG linker must connect an E3 ubiquitin ligase ligand to a target protein ligand. The monofunctional mesylate group enables efficient nucleophilic substitution with amine- or thiol-containing ligands, while the PEG6 spacer provides sufficient hydrophilicity to improve aqueous solubility without introducing excessive steric hindrance that could impair ternary complex formation. Compared to m-PEG4-Ms, the longer PEG6 chain reduces aggregation and enhances solubility; compared to m-PEG8-Ms, it offers a more compact design favorable for cell permeability [1]. The monodisperse nature of m-PEG6-Ms ensures consistent linker length and reproducible degradation efficiency across batches, critical for reliable PROTAC development [2].

Antibody-Drug Conjugate (ADC) Linker-Payload Construction with Intermediate Hydrophilicity Requirements

In ADC development, m-PEG6-Ms serves as a reactive intermediate for constructing cleavable or non-cleavable linkers that balance payload hydrophobicity and conjugate stability. Evidence demonstrates that PEG6-containing linkers reduce ADC aggregation and improve pharmacokinetic profiles compared to shorter PEG4 linkers, while avoiding the potential for altered biodistribution associated with longer PEG8 or PEG12 chains [3]. The mesylate group facilitates efficient conjugation to payloads or spacer units, and the monodisperse PEG6 chain ensures consistent drug-to-antibody ratio (DAR) and reproducible analytical characterization [4]. This makes m-PEG6-Ms a strategic choice for ADCs targeting solid tumors where moderate linker length optimizes both tumor penetration and systemic exposure.

Bioconjugation Intermediate for Protein PEGylation and Surface Functionalization

m-PEG6-Ms is widely employed as a reactive intermediate for the PEGylation of proteins, peptides, and other biomolecules. The mesylate group reacts selectively with nucleophilic amino acid side chains (e.g., lysine amines, cysteine thiols) under mild conditions, enabling site-specific modification. The PEG6 spacer enhances conjugate solubility, reduces immunogenicity, and prolongs circulation half-life without the excessive molecular weight increase associated with high-molecular-weight PEGs . For surface functionalization of nanoparticles, biosensors, or medical devices, m-PEG6-Ms provides a compact, hydrophilic coating that minimizes non-specific protein adsorption while preserving surface reactivity for subsequent conjugation steps .

Precursor for Custom PEG Derivatives via Nucleophilic Substitution

The mesylate group of m-PEG6-Ms is an excellent leaving group, enabling facile conversion to a wide range of functional PEG derivatives. Reaction with sodium azide yields m-PEG6-azide for click chemistry; reaction with potassium thioacetate followed by deprotection yields m-PEG6-thiol; reaction with ammonia or amines yields m-PEG6-amine . This versatility allows researchers to generate custom PEG linkers with desired terminal functionalities without resorting to heterobifunctional analogs that may introduce unwanted complexity or higher molecular weight. The monodisperse PEG6 backbone ensures that all derivatives retain precise chain length and consistent physical properties, facilitating reproducible downstream applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG6-Ms

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.